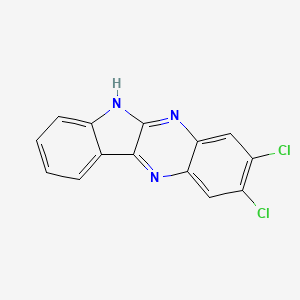

6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6H-Indolo(2,3-b)chinoxalin, 2,3-dichlor-: ist eine heterozyklische Verbindung, die zur Familie der Indolochinoxaline gehört. Diese Verbindungen sind bekannt für ihre planaren, kondensierten Ringstrukturen, die ihnen einzigartige chemische und biologische Eigenschaften verleihen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Kondensationsreaktionen: Die gängigste Methode zur Synthese von 6H-Indolo(2,3-b)chinoxalin-Derivaten ist die Kondensation von Isatin mit o-Phenylendiamin.

Mikrowellenbestrahlung: Neuere Fortschritte umfassen die Verwendung von Mikrowellenbestrahlung, um Reaktionsgeschwindigkeiten und Ausbeuten zu verbessern.

Übergangsmetallkatalyse: Ruthenium(II)-katalysierte Tandem-ortho-C–H-Funktionalisierungsreaktionen wurden ebenfalls zur Synthese von N-substituierten 6H-Indolo(2,3-b)chinoxalinen eingesetzt.

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für 6H-Indolo(2,3-b)chinoxalin-Derivate umfassen oft großtechnische Kondensationsreaktionen unter Verwendung leicht verfügbarer Ausgangsmaterialien wie Isatin und o-Phenylendiamin. Die Verwendung von Mikrowellenbestrahlung und Übergangsmetallkatalyse kann für industrielle Anwendungen hochskaliert werden und effiziente und ertragreiche Synthesewege liefern .

Analyse Chemischer Reaktionen

Reaktionstypen:

Oxidation: 6H-Indolo(2,3-b)chinoxalin-Derivate können Oxidationsreaktionen eingehen, um verschiedene oxidierte Produkte zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumhexacyanoferrat(III), Selendioxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile wie Amine, Thiole und Alkoxide.

Hauptprodukte:

Oxidation: Indolochinoxalinone.

Reduktion: Reduzierte Indolochinoxalin-Derivate.

Substitution: Substituierte Indolochinoxalin-Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie: 6H-Indolo(2,3-b)chinoxalin-Derivate werden als Bausteine in der organischen Synthese und als Liganden in der Koordinationschemie verwendet .

Biologie: Diese Verbindungen zeigen signifikante biologische Aktivitäten, darunter antivirale, Antikrebs- und antimikrobielle Eigenschaften. Sie sind dafür bekannt, sich in die DNA zu interkalieren und so wichtige Prozesse der DNA-Replikation zu stören .

Medizin: In der pharmazeutischen Chemie werden 6H-Indolo(2,3-b)chinoxalin-Derivate auf ihr Potenzial als Therapeutika gegen verschiedene Krankheiten wie Krebs und Virusinfektionen untersucht .

Industrie: In der Materialwissenschaft werden diese Verbindungen zur Entwicklung von optoelektronischen Geräten wie Leuchtdioden und Sensoren eingesetzt .

Wirkmechanismus

Der Hauptwirkmechanismus von 6H-Indolo(2,3-b)chinoxalin-Derivaten beinhaltet die DNA-Interkalation . Durch das Einlagern zwischen DNA-Basenpaare stören diese Verbindungen die normale Funktion der DNA, was zur Hemmung der DNA-Replikation und -Transkription führt . Dieser Mechanismus ist besonders relevant für ihre Antikrebs- und antiviralen Aktivitäten. Zusätzlich können diese Verbindungen die Multiresistenz durch Interaktion mit ATP-bindenden Kassettentransportern modulieren .

Wirkmechanismus

The primary mechanism of action for 6H-indolo(2,3-b)quinoxaline derivatives involves DNA intercalation . By inserting themselves between DNA base pairs, these compounds disrupt the normal function of DNA, leading to the inhibition of DNA replication and transcription . This mechanism is particularly relevant for their anticancer and antiviral activities. Additionally, these compounds can modulate multidrug resistance by interacting with ATP-binding cassette transporters .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Eindeutigkeit: 6H-Indolo(2,3-b)chinoxalin, 2,3-dichlor- zeichnet sich durch seine spezifische 2,3-Dichlor-Substitution aus, die seine Reaktivität und das Potenzial für weitere Funktionalisierung erhöht. Dies macht es zu einem wertvollen Gerüst für die Entwicklung neuer Therapeutika und Materialien .

Eigenschaften

CAS-Nummer |

34712-15-7 |

|---|---|

Molekularformel |

C14H7Cl2N3 |

Molekulargewicht |

288.1 g/mol |

IUPAC-Name |

2,3-dichloro-6H-indolo[3,2-b]quinoxaline |

InChI |

InChI=1S/C14H7Cl2N3/c15-8-5-11-12(6-9(8)16)19-14-13(17-11)7-3-1-2-4-10(7)18-14/h1-6H,(H,18,19) |

InChI-Schlüssel |

NMCOVSLCEMGHKK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=NC4=CC(=C(C=C4N=C3N2)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11218004.png)

![9-(4-bromophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11218028.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide](/img/structure/B11218031.png)

![Prop-2-en-1-yl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11218062.png)

![1-(5-chloro-2-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11218067.png)

![1-(3,4-dimethylphenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11218074.png)